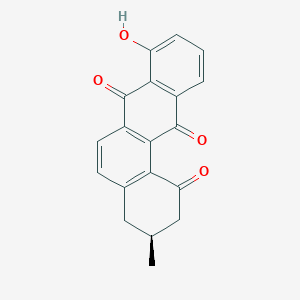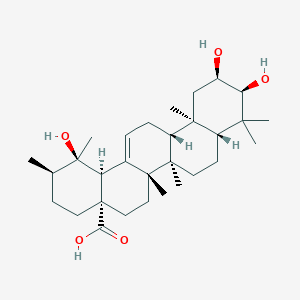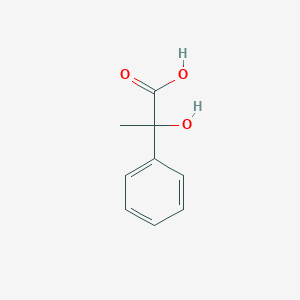
Acide 2-hydroxy-2-phénylpropanoïque
Vue d'ensemble
Description
2-Hydroxy-2-phenylpropanoic acid, also known as hydroxytyrosol, is a naturally occurring phenolic compound found in olive oil and other plant-based foods. It is a powerful antioxidant and has been linked to a wide range of health benefits. Studies have shown that it may have anti-inflammatory, anti-cancer, and anti-aging properties. It has also been studied for its potential to reduce the risk of cardiovascular disease.
Applications De Recherche Scientifique
Synthèse asymétrique
“Acide 2-hydroxy-2-phénylpropanoïque” est utilisé dans la synthèse asymétrique . La synthèse asymétrique, également connue sous le nom de synthèse chirale, est une méthode utilisée dans le domaine de la chimie organique. Elle consiste à synthétiser des molécules chirales à l'aide d'un procédé qui favorise la formation d'un énantiomère ou d'un diastéréoisomère spécifique.
Synthèse stéréospécifique de l'acide ®-2-hydroxy-2-phénylpropanoïque
Ce composé joue un rôle dans la synthèse stéréospécifique de l'acide ®-2-hydroxy-2-phénylpropanoïque . La synthèse stéréospécifique est une stratégie en chimie synthétique où la stéréochimie de la molécule produit est strictement contrôlée.
Synthèse des acides ®- et (S)-2-cyclohexyl-2-hydroxy-2-phénylacétique
“this compound” est également utilisé dans la synthèse des acides ®- et (S)-2-cyclohexyl-2-hydroxy-2-phénylacétique . Ces composés sont importants dans le domaine de la chimie médicinale et de la découverte de médicaments.
Études sur la relation configurationnelle
Le composé est utilisé dans des études pour comprendre la relation configurationnelle entre l'acide ® (-)-2-hydroxy-2-phénylpropanoïque et l'acide (S) (+)-2-phénylpropanoïque . La compréhension de ces relations est cruciale dans le développement de nouveaux produits pharmaceutiques.
Safety and Hazards
The compound should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Mécanisme D'action
Target of Action
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, primarily targets enzymes involved in the metabolism of phenylalanine. One of its key targets is lactate dehydrogenase (LDH) , which plays a crucial role in converting phenylpyruvate to phenyllactic acid .
Mode of Action
The compound interacts with lactate dehydrogenase by acting as a substrate. This interaction facilitates the conversion of phenylpyruvate to phenyllactic acid, a process essential in the catabolism of phenylalanine. The resulting product, phenyllactic acid, is then further metabolized or excreted .
Biochemical Pathways
2-Hydroxy-2-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . This pathway includes the conversion of phenylalanine to phenylpyruvate, which is then converted to phenyllactic acid by lactate dehydrogenase. The downstream effects include the regulation of phenylalanine levels in the body and the prevention of toxic accumulation of phenylalanine derivatives .
Pharmacokinetics
The pharmacokinetics of 2-Hydroxy-2-phenylpropanoic acid involve its absorption, distribution, metabolism, and excretion (ADME):
These properties impact its bioavailability, ensuring that sufficient amounts reach the target tissues to exert its effects.
Result of Action
At the molecular level, the action of 2-Hydroxy-2-phenylpropanoic acid results in the conversion of phenylpyruvate to phenyllactic acid. This conversion helps maintain normal levels of phenylalanine and its derivatives, preventing potential toxic effects. At the cellular level, this regulation supports normal cellular functions and metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolic substrates can influence the efficacy and stability of 2-Hydroxy-2-phenylpropanoic acid. For instance, optimal enzyme activity for lactate dehydrogenase occurs at specific pH and temperature ranges. Deviations from these conditions can affect the compound’s interaction with its target and its overall stability .
Analyse Biochimique
Biochemical Properties
It is known that phenylpropanoids, the class of compounds to which it belongs, play a significant role in plant growth and are crucial chemicals for high-value industries, including fragrances, nutraceuticals, biomaterials, and pharmaceuticals .
Cellular Effects
Similar phenylpropanoids have been shown to have significant biological activities . For instance, they can enhance monoamine oxidase A (MOA) activity, promote hippocampal nerve regeneration, exert anti-oxidative stress, and anti-inflammatory activity, and activate the protein kinase B/collapsin response mediator protein 2 (AKT/CRMP2) signaling pathway .
Molecular Mechanism
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is used in the asymmetric synthesis .
Metabolic Pathways
It is known that the condensation of two core precursors, phosphoenolpyruvate (PEP), derived from glycolysis, and erythrose 4-phosphate (E4P), derived from the pentose phosphate pathway (PPP), leads to a metabolic flux into the shikimate pathway for CHA synthesis .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Propriétés
IUPAC Name |
2-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862090 | |
| Record name | Atrolactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-30-0, 4607-38-9 | |
| Record name | Atrolactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrolactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Atrolactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atrolactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Atrolactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROLACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the enantioselective metabolism of cumene, leading to the formation of (R)-(-)-2-hydroxy-2-phenylpropanoic acid. What can you tell us about the stereochemistry of this process?
A1: The research paper by Ishida et al. [] focuses on the enantioselective metabolism of cumene in rabbits. The study highlights that the metabolism of cumene to 2-hydroxy-2-phenylpropanoic acid is not random but favors the formation of the (R)-(-) enantiomer. This suggests that the enzymes responsible for this metabolic conversion, likely cytochrome P450 enzymes, exhibit stereospecificity. The preferential formation of the (R)-(-) enantiomer over the (S)-(+) enantiomer suggests that the active site of the involved enzyme has a specific spatial arrangement that favors the binding and conversion of one enantiomer over the other. Further research into the specific enzymes and their active site structures would be required to confirm this.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
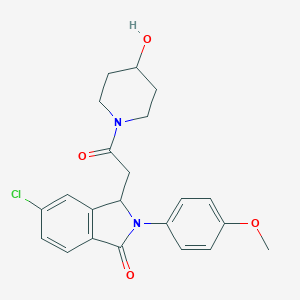
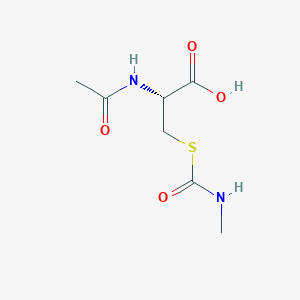
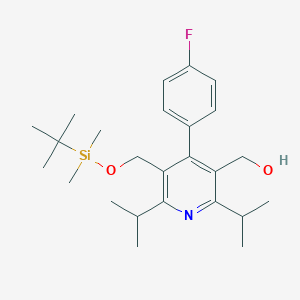


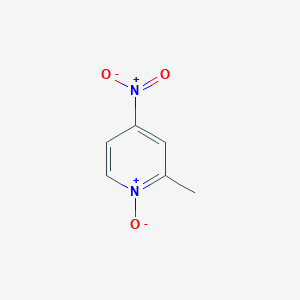
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)



